3-tert-butylcyclobutane-1-carboxylic acid
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Overview
Description
Cyclobutanecarboxylic acid, 3-tert-butyl-, is a cyclic carboxylic acid that is used in various fields such as medical research, environmental research, and industrial research. It is a white crystalline solid that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 3-tert-butyl-, can be synthesized through several methods. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . Another method includes dissolving the acid in aqueous bicarbonate, acidifying with hydrochloric acid, and extracting it into diethyl ether. The solution is then washed with water, dried with sodium sulfate, concentrated, and distilled through a glass helices packed column .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including cyclobutanecarboxylic acid, 3-tert-butyl-, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 3-tert-butyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include tert-butyl ketones, tert-butyl alcohols, and substituted cyclobutanecarboxylic acids.
Scientific Research Applications
Cyclobutanecarboxylic acid, 3-tert-butyl-, has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor to other compounds such as cyclobutylamine.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 3-tert-butyl-, involves the interaction of its carboxylic acid group with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The compound can act as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: This compound is similar in structure but lacks the tert-butyl group.
tert-Butyl 3-oxocyclobutanecarboxylate: This compound has a similar structure but contains an oxo group instead of a carboxylic acid group.
Uniqueness
Cyclobutanecarboxylic acid, 3-tert-butyl-, is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful protecting group for carboxylic acids .
Properties
IUPAC Name |
3-tert-butylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPVFOKYIJACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216231 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-27-1 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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